N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique structure that includes a difluoromethylthio group and a bicyclic oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethylthio group and the bicyclic oxabicycloheptane ring system. Common synthetic routes include:
Formation of the Difluoromethylthio Group: This step often involves the reaction of a suitable thiol with a difluoromethylating agent under controlled conditions.
Construction of the Bicyclic Oxabicycloheptane Ring System: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring system.
Coupling of the Two Fragments: The final step involves coupling the difluoromethylthio group with the bicyclic ring system, typically using a coupling reagent and appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new industrial processes and materials, particularly in the field of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(4-((difluoromethyl)thio)phenyl)-N’-(phenylacetyl)thiourea: This compound shares the difluoromethylthio group but has a different overall structure.
4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide: This compound has a similar bicyclic ring system but differs in the substituents attached to the ring.
Uniqueness
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its difluoromethylthio group and bicyclic oxabicycloheptane ring system make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3S/c1-15(2)16(3)8-9-17(15,23-13(16)22)12(21)20-10-4-6-11(7-5-10)24-14(18)19/h4-7,14H,8-9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAZLNLKKPLWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=C(C=C3)SC(F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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